Mitochondrial Fusion Promoter M1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

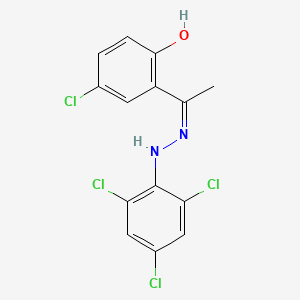

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDGZYJHHYIIU-GXHLCREISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the M1 Compound and Its Role in Mitochondrial Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Dysregulation of these processes, known as mitochondrial dynamics, is implicated in a wide range of human diseases, including neurodegenerative disorders and metabolic conditions. The small molecule M1, a hydrazone compound, has emerged as a significant promoter of mitochondrial fusion. This technical guide provides a comprehensive overview of the M1 compound, detailing its mechanism of action, its effects on mitochondrial dynamics, and its potential therapeutic applications. This document summarizes key quantitative data, provides detailed experimental protocols for studying M1's effects, and visualizes the associated signaling pathways.

Introduction to M1 Compound

M1 is a cell-permeable hydrazone compound identified for its potent ability to promote mitochondrial fusion.[1] It has been shown to be effective in various cell types, including mouse embryonic fibroblasts (MEFs), human induced pluripotent stem cells (iPSCs), and primary neurons.[1][2] A key characteristic of M1 is its ability to induce fusion specifically in fragmented mitochondria, without causing excessive fusion or hyperfusion in cells with already elongated mitochondrial networks.[1] This targeted action makes M1 a promising therapeutic candidate for diseases characterized by excessive mitochondrial fragmentation.

Chemical Properties of M1:

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₄N₂O |

| Molecular Weight | 364.05 g/mol |

| CAS Number | 219315-22-7 |

| Solubility | Soluble in DMSO (up to 100 mM) |

Core Mechanism of Action: Promoting Mitochondrial Fusion

The primary and most well-documented effect of the M1 compound is the promotion of mitochondrial fusion. This process is critical for the exchange of mitochondrial DNA, proteins, and metabolites, ensuring the overall health and functionality of the mitochondrial network.

M1's pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells lacking the outer mitochondrial membrane fusion proteins Mitofusin 1 and 2 (Mfn1/2) or the inner mitochondrial membrane fusion protein Optic Atrophy 1 (Opa1).[1] This indicates that M1 likely acts as an enhancer of the existing fusion pathway rather than inducing fusion through an independent mechanism.

While the precise molecular target of M1 is not yet fully elucidated, evidence suggests its effects may be mediated, at least in part, through the upregulation of ATP synthase subunits. Specifically, treatment with M1 has been shown to increase the protein levels of ATP5A and ATP5B, components of the F1 sector of the ATP synthase complex.[2] Overexpression of these subunits alone can rescue mitochondrial fragmentation in Mfn1/2 knockout cells, suggesting a direct link between ATP synthase integrity and mitochondrial morphology.[2]

Signaling Pathway: M1's Influence on Mitochondrial Fusion

The following diagram illustrates the proposed mechanism of M1-induced mitochondrial fusion.

Caption: Proposed signaling pathway for M1-induced mitochondrial fusion.

Quantitative Effects of M1 on Mitochondrial Dynamics

The following tables summarize the quantitative data from various studies on the effects of the M1 compound on mitochondrial morphology, protein expression, and function.

Table 1: Effects of M1 on Mitochondrial Morphology

| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Quantitative Change | Citation |

| Human iPSCs | 5 µM | 48 hours | Reduced granular mitochondria | Significant decrease in the proportion of cells with granular mitochondria | [1] |

| Human iPSCs | 10 µM | 48 hours | Reduced granular mitochondria | Significant decrease in the proportion of cells with granular mitochondria | [1] |

| Mfn1 KO MEFs | 5 µM | 24 hours | Increased tubular mitochondria | Increased percentage of cells with tubular mitochondria (>5 µm) | [2] |

Table 2: Effects of M1 on Protein Expression

| Cell Type | M1 Concentration | Treatment Duration | Target Protein | Change in Expression | Citation |

| WT MEFs | 5 µM | 24 hours | ATP5A | Increased | [2] |

| WT MEFs | 5 µM | 24 hours | ATP5B | Increased | [2] |

| Mfn1 KO MEFs | 5 µM | 24 hours | ATP5A | Increased | [2] |

| Mfn2 KO MEFs | 5 µM | 24 hours | ATP5A | Increased | [2] |

Table 3: Effects of M1 on Mitochondrial Function

| Cell Type | M1 Concentration | Treatment Duration | Functional Assay | Observed Effect | Citation | | :--- | :--- | :--- | :--- | :--- | | Cholesterol-exposed pancreatic β-cells | Not specified | Not specified | Cellular Respiration | Prevents cholesterol-mediated suppression |[3] | | Cholesterol-exposed pancreatic β-cells | Not specified | Not specified | Glucose-stimulated insulin (B600854) secretion | Increased |[3] |

M1 Compound and Mitophagy

Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy. The interplay between mitochondrial dynamics and mitophagy is crucial for mitochondrial quality control. While M1 is primarily known as a fusion promoter, emerging evidence suggests it may also modulate mitophagy.

In some contexts of cellular stress, where mitophagy is inhibited, treatment with M1 has been shown to rescue the levels of key mitophagy-related proteins such as PINK1 and Parkin. This suggests that by promoting mitochondrial fusion, M1 may help to restore the proper functioning of the mitophagy pathway, allowing for the efficient clearance of damaged organelles.

Signaling Pathway: M1's Potential Role in Mitophagy Regulation

The following diagram illustrates a potential mechanism by which M1 may influence the mitophagy pathway.

Caption: Potential role of M1 in restoring inhibited mitophagy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of the M1 compound on mitochondrial dynamics.

Analysis of Mitochondrial Morphology

Objective: To qualitatively and quantitatively assess changes in mitochondrial morphology (fragmentation vs. elongation) following M1 treatment.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS, or primary cells)

-

Glass-bottom culture dishes or coverslips

-

M1 compound (dissolved in DMSO)

-

MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)

-

Hoechst 33342 (for nuclear staining)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Confocal or fluorescence microscope

-

Image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency at the time of imaging.

-

M1 Treatment: The following day, treat the cells with the desired concentration of M1 compound (e.g., 5-10 µM) or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).

-

Mitochondrial Staining:

-

Thirty minutes before the end of the treatment, add MitoTracker dye (e.g., 100-200 nM MitoTracker Red CMXRos) and Hoechst 33342 (1 µg/mL) to the culture medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Washing and Fixation:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging:

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

Use appropriate filter sets for the chosen dyes.

-

Capture multiple random fields of view for each condition.

-

-

Image Analysis:

-

Use image analysis software to quantify mitochondrial morphology.

-

Common parameters to measure include:

-

Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.

-

Form Factor: A measure of particle shape complexity. Higher values indicate a more branched and elongated mitochondrial network.

-

Percentage of cells with fragmented vs. tubular mitochondria: Categorize cells based on the predominant mitochondrial morphology.

-

-

Experimental Workflow: Mitochondrial Morphology Analysis

Caption: Workflow for analyzing mitochondrial morphology.

Western Blot Analysis of Mitochondrial Dynamics Proteins

Objective: To determine the effect of M1 treatment on the expression levels of key proteins involved in mitochondrial fusion, fission, and mitophagy.

Materials:

-

Cell line of interest

-

M1 compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ATP5A, anti-ATP5B, anti-Mfn1, anti-Mfn2, anti-Opa1, anti-Drp1, anti-PINK1, anti-Parkin, anti-LC3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with M1 or vehicle as described previously.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of M1 on mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

-

Cell line of interest

-

M1 compound

-

JC-1 dye

-

FCCP or CCCP (positive control for depolarization)

-

Flow cytometer or fluorescence plate reader/microscope

Procedure:

-

Cell Treatment: Treat cells with M1, vehicle, or a positive control (e.g., 10 µM FCCP for 15-30 minutes) in a multi-well plate.

-

JC-1 Staining:

-

Prepare a JC-1 working solution according to the manufacturer's instructions.

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Gently wash the cells with assay buffer.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Analyze the cells using a flow cytometer. Quantify the percentage of cells in the red and green fluorescent populations.

-

Plate Reader: Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

M1 and the PI3K/AKT Signaling Pathway

Recent studies have implicated the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in the protective effects of M1 against cellular stress. In models of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the PI3K/AKT pathway, thereby reducing inflammation and oxidative stress. This suggests that in certain pathological contexts, M1's beneficial effects may extend beyond its direct impact on mitochondrial morphology and involve the modulation of key cellular signaling cascades.

Signaling Pathway: M1's Interaction with the PI3K/AKT Pathway

The following diagram depicts the inhibitory effect of M1 on the PI3K/AKT pathway in a stress-induced model.

Caption: M1-mediated inhibition of the PI3K/AKT signaling pathway.

Therapeutic Potential and Future Directions

The ability of the M1 compound to promote mitochondrial fusion and rescue mitochondrial dysfunction has positioned it as a promising therapeutic agent for a variety of diseases. Its potential applications are being explored in:

-

Neurodegenerative Diseases: By counteracting mitochondrial fragmentation, a common hallmark of diseases like Alzheimer's and Parkinson's, M1 may offer neuroprotective benefits.

-

Metabolic Disorders: M1 has shown promise in improving the function of pancreatic β-cells, suggesting its potential in the treatment of diabetes.

-

Cardiovascular Diseases: The compound's ability to protect against ischemia/reperfusion injury and diabetic cardiomyopathy highlights its potential in cardiology.

-

Stem Cell Differentiation: M1 can promote the cardiac differentiation of iPSCs, which could have implications for regenerative medicine.

Future research should focus on elucidating the precise molecular target of M1 and further characterizing its downstream signaling effects. In vivo studies in various animal models of disease are crucial to validate its therapeutic efficacy and safety. Furthermore, the development of M1 analogs with improved pharmacokinetic properties could pave the way for its clinical translation.

Conclusion

The M1 compound is a valuable pharmacological tool for studying mitochondrial dynamics and holds significant promise as a therapeutic agent. Its unique ability to promote the fusion of fragmented mitochondria addresses a key pathological feature of numerous diseases. This technical guide has provided a comprehensive overview of M1, from its fundamental mechanism of action to detailed experimental protocols for its characterization. Continued research into this and other modulators of mitochondrial dynamics will undoubtedly open new avenues for the treatment of a wide range of debilitating conditions.

References

A Technical Guide on the Role of M1 in Mitofusin and OPA1 Regulation

This technical guide provides an in-depth analysis of the role of "M1" in the activation and regulation of mitofusin (MFN) and Optic Atrophy 1 (OPA1), key proteins governing mitochondrial fusion. The term "M1" can refer to two distinct entities in biomedical research: a small molecule that promotes neural regeneration and the classically activated M1 macrophage phenotype. This guide addresses both contexts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: The Small Molecule M1 as a Direct Activator of Mitofusin and OPA1

A novel small molecule, designated M1, has been identified as a potent promoter of mitochondrial fusion and transport, leading to enhanced axon regeneration in the central and peripheral nervous systems.[1] M1 exerts its effects by directly upregulating the expression of the key mitochondrial fusion proteins, Mitofusin 2 (MFN2) and OPA1.

Data Presentation: Quantitative Effects of Small Molecule M1 on Mitofusin and OPA1

The following table summarizes the quantitative data on the effects of M1 treatment on the expression of OPA1 and MFN2 in dorsal root ganglion (DRG) neurons.

| Target Gene/Protein | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| OPA1 | M1 | 6.5-fold increase | 2.0-fold increase | [1] |

| MFN2 | M1 | 15-fold increase | 1.4-fold increase | [1] |

Signaling Pathway and Experimental Workflow

The mechanism of M1 action involves the transcriptional and translational upregulation of OPA1 and MFN2, which in turn enhances mitochondrial fusion and motility. This is crucial for the high energy demands of axonal regeneration.[1]

Experimental Protocols

-

Isolation: DRG neurons are isolated from adult rodents.

-

Culture: Neurons are cultured on plates coated with poly-D-lysine and laminin.

-

Treatment: The cultured neurons are treated with the small molecule M1 or a vehicle control.[1]

-

RNA Extraction: Total RNA is extracted from the treated and control DRG neurons.

-

cDNA Synthesis: Reverse transcription is performed to synthesize cDNA.

-

qPCR: Quantitative PCR is carried out using primers specific for Opa1, Mfn2, and a housekeeping gene for normalization.[1]

-

Mitochondrial Fractionation: Mitochondria are isolated from the DRG neurons to enrich for mitochondrial proteins.

-

Protein Quantification: The protein concentration of the mitochondrial fractions is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against OPA1, MFN2, and a mitochondrial loading control, followed by incubation with a secondary antibody and chemiluminescent detection.[1]

Part 2: M1 Macrophage Polarization and its Impact on Mitofusin and OPA1

In the context of immunology, "M1" refers to the classically activated, pro-inflammatory phenotype of macrophages. M1 polarization is associated with distinct metabolic and mitochondrial changes. Contrary to activation, M1 polarization generally leads to mitochondrial fragmentation, which is indicative of decreased mitochondrial fusion and, therefore, a downregulation or inactivation of mitofusins and OPA1.[2][3][4]

Data Presentation: Regulation of Mitofusins and OPA1 in M1 Macrophages

The pro-inflammatory environment of M1 macrophages favors mitochondrial fission over fusion. This is reflected in the changes in the expression of key mitochondrial dynamics proteins.

| Protein | Macrophage Phenotype | Expression Level Change | Mitochondrial Morphology | Reference |

| MFN1 | M1 (LPS-induced) | Decreased | Fragmented | [4] |

| MFN2 | M1 (LPS-induced) | Decreased | Fragmented | [4] |

| OPA1 | M1 (LPS-induced) | Reduced processing to active forms | Fragmented | [5][6] |

Note: Quantitative fold changes can vary between studies depending on the specific stimuli and experimental conditions used for M1 polarization.

Signaling Pathways in M1 Macrophage Mitochondrial Dynamics

The polarization of macrophages to an M1 phenotype is typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[7][8] These stimuli activate signaling pathways, such as the NF-κB pathway, which in turn influence cellular metabolism and mitochondrial dynamics.[5][9] The resulting pro-inflammatory state is associated with increased mitochondrial fission, driven by proteins like Drp1, and reduced fusion.[2][3]

Experimental Protocols

-

Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.[10]

-

Differentiation: The cells are cultured for 6-7 days in media containing Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into naive macrophages (M0).[10]

-

M1 Polarization: The M0 macrophages are then treated with LPS (e.g., 10-100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours to induce polarization to the M1 phenotype.[8]

-

Cell Lysis: M1-polarized and control M0 macrophages are lysed to extract total protein.

-

Protein Quantification: Protein concentrations are determined using a BCA or Bradford assay.

-

Immunoblotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against MFN1, MFN2, OPA1, and a loading control (e.g., β-actin or GAPDH).

-

Cell Culture: Macrophages are cultured on glass coverslips and polarized to the M1 phenotype.

-

Mitochondrial Staining: The cells are incubated with a mitochondrial marker such as MitoTracker Red CMXRos.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Imaging: The coverslips are mounted on slides and imaged using a confocal microscope to visualize mitochondrial morphology.

-

Analysis: Image analysis software (e.g., ImageJ) is used to quantify mitochondrial morphology (e.g., length, circularity) to assess the degree of fragmentation versus elongation.[4]

-

Cell Seeding: Differentiated macrophages are seeded into a specialized microplate for extracellular flux analysis.[11]

-

Polarization: The cells are polarized to the M1 phenotype within the microplate.

-

Assay: The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured in real-time to assess mitochondrial respiration and glycolysis, respectively. M1 macrophages typically exhibit a shift towards glycolysis.[11]

References

- 1. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]

- 5. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 8. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. youtube.com [youtube.com]

M1 compound's impact on cellular respiration

An In-depth Technical Guide on the Impact of the M1 Compound on Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule identified as M1, a hydrazone compound, has emerged as a significant modulator of mitochondrial dynamics.[1] By promoting mitochondrial fusion, M1 directly influences the structural and functional integrity of mitochondria, which are the primary sites of cellular respiration. This guide provides a comprehensive technical overview of M1's mechanism of action, its quantifiable impact on cellular bioenergetics, and its interaction with key signaling pathways. Detailed experimental protocols for assessing these effects are provided to facilitate further research and development in this area.

Core Mechanism of Action: Promotion of Mitochondrial Fusion

The primary mechanism attributed to the M1 compound is the promotion of mitochondrial fusion.[2] In healthy cells, mitochondria exist in a dynamic equilibrium between fusion (merging) and fission (division). This balance is crucial for maintaining mitochondrial health, enabling the exchange of mitochondrial DNA (mtDNA) and proteins, and removing damaged components. In various stress conditions, this balance shifts towards fission, leading to mitochondrial fragmentation, which is often associated with cellular dysfunction and apoptosis.

M1 acts to counteract this fragmentation by enhancing the mitochondrial fusion process.[2][3] Its pro-fusion effect is dependent on the core mitochondrial fusion machinery, as it does not promote fusion in cells lacking key fusion proteins Mitofusin-1/2 (Mfn1/2) or Optic Atrophy 1 (Opa1).[4] The mechanism is thought to be associated with the catalytic α and β subunits of ATP synthase.[4] Studies have shown that M1 can rescue the expression of ATP synthase subunits (Atp5a/b) and restore normal mitochondrial morphology in Mfn1/2-knockout mouse embryonic fibroblasts.[4]

References

Technical Guide: The M1 Small Molecule and Its Influence on Mitochondrial Bioenergetics and ATP Synthase Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: The small molecule M1 has emerged as a significant modulator of mitochondrial dynamics, demonstrating remarkable efficacy in promoting axon regeneration and restoring neural function. While not a direct binder of ATP synthase, M1's profound impact on mitochondrial fusion and motility creates an environment that indirectly influences the efficiency of ATP synthesis. This guide provides an in-depth analysis of M1's mechanism, its downstream effects on mitochondrial function, and detailed protocols for assessing its activity.

The Indirect Interaction: M1, Mitochondrial Dynamics, and ATP Synthase

The small molecule M1 does not directly bind to or interact with subunits of the F1Fo-ATP synthase complex. Instead, its primary mechanism of action is the promotion of mitochondrial fusion. This process is critical for maintaining a healthy and functional mitochondrial network, which is essential for efficient energy production.

Mitochondrial fusion allows for the exchange of mitochondrial DNA, proteins, and metabolites, which helps to buffer against cellular stress and maintain the integrity of the electron transport chain. A more fused and elongated mitochondrial network, as promoted by M1, is associated with increased ATP production capacity. This is due to several factors, including:

-

Enhanced Cristae Density: Fused mitochondria often exhibit more organized and denser cristae, the site of ATP synthase localization and oxidative phosphorylation.

-

Improved Substrate Transport: A connected mitochondrial network can more efficiently transport substrates required for the TCA cycle and oxidative phosphorylation.

-

Increased Membrane Potential: Healthy, fused mitochondria are better able to maintain a high mitochondrial membrane potential, which is the driving force for ATP synthesis by ATP synthase.

Therefore, M1's influence on ATP synthase is a consequence of its ability to foster a healthier and more robust mitochondrial population.

Quantitative Data on the Effects of M1

The following table summarizes the key quantitative effects of the M1 small molecule as reported in the literature.

| Parameter | Effect of M1 | Cell Type | Concentration | Reference |

| Neurite Outgrowth | 44.2% increase in maximal neurite outgrowth | Dorsal Root Ganglion (DRG) neurons | 2.5 µM | [1] |

| Mitochondrial Transport Velocity | 62.5% increase in average velocity | DRG neurons | Not specified | [1] |

| Mitochondrial Motility | Increased fraction of time mitochondria spend in motion | DRG neurons | Not specified | [1] |

| Mitochondrial Length | Increased mitochondrial length | Peripheral axons of sciatic nerves | Not specified | [2] |

| Axon Regeneration | Increased number of axons regenerating through the optic chiasm | Retinal Ganglion Cells (in vivo) | 1 µg intravitreal injection | [2] |

| Visual Function | Complete recovery of pupillary light reflex | Mice (in vivo) | 1 µg intravitreal injection | [2][3] |

Signaling Pathway of M1

M1 promotes mitochondrial fusion by influencing the activity of key proteins involved in this process, namely Mitofusin 1 (MFN1), Mitofusin 2 (MFN2), and Optic Atrophy 1 (OPA1). The knockdown of Mfn2 or Opa1 has been shown to abolish the growth-promoting effects of M1, indicating their central role in its mechanism of action.[4][5]

Caption: Signaling pathway of the M1 small molecule.

Experimental Protocols

This protocol is used to quantify the effect of M1 on the growth of neurites from cultured neurons.

Materials:

-

Primary neurons (e.g., Dorsal Root Ganglion neurons)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Poly-D-lysine or laminin-coated culture plates

-

M1 small molecule stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Microscope with live-cell imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Plate dissociated primary neurons on coated culture plates at a suitable density.

-

Allow neurons to adhere for 2-4 hours.

-

Replace the medium with fresh medium containing the desired concentration of M1 or vehicle control.

-

Culture the neurons for 24-72 hours.

-

Capture images of the neurons using a microscope.

-

Using image analysis software, trace the length of the longest neurite for each neuron.

-

Calculate the average neurite length for each condition.

-

Statistically compare the average neurite lengths between M1-treated and vehicle-treated groups.

This protocol assesses the effect of M1 on the movement of mitochondria within neuronal axons.

Materials:

-

Primary neurons cultured on glass-bottom dishes

-

MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dye

-

M1 small molecule and vehicle control

-

Confocal microscope with time-lapse imaging capabilities

-

Image analysis software for kymograph generation (e.g., ImageJ)

Procedure:

-

Culture primary neurons on glass-bottom dishes.

-

Treat the neurons with M1 or vehicle control for the desired duration.

-

Incubate the neurons with MitoTracker Red CMXRos to label mitochondria.

-

Wash the cells to remove excess dye.

-

Using a confocal microscope, acquire time-lapse images of a region of interest (e.g., an axon) at a specific frame rate (e.g., 1 frame per second) for several minutes.

-

Generate kymographs from the time-lapse image series using image analysis software. A kymograph will display the position of mitochondria over time.

-

Analyze the kymographs to determine:

-

Velocity: The slope of the lines on the kymograph represents the velocity of mitochondrial movement.

-

Motility: The percentage of time mitochondria spend in motion versus being stationary.

-

Directionality: The proportion of mitochondria moving in anterograde versus retrograde directions.

-

Caption: Workflow for mitochondrial motility assay.

Logical Relationship: M1's Indirect Effect on ATP Synthase

The following diagram illustrates the logical flow from M1's primary action to its downstream influence on ATP synthase function.

Caption: Logical flow of M1's indirect effect on ATP synthase.

Conclusion

The small molecule M1 represents a promising therapeutic agent for conditions involving neuronal damage and degeneration. Its mechanism, centered on the enhancement of mitochondrial dynamics, provides a compelling example of how modulating organelle function can have profound physiological effects. While M1 does not directly target ATP synthase, its ability to foster a healthy mitochondrial network creates an optimal environment for efficient ATP production, thereby supporting the high energy demands of processes like axon regeneration. Further research into small molecules that modulate mitochondrial dynamics holds significant potential for the development of novel therapies for a range of diseases.

References

- 1. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. wms-site.com [wms-site.com]

- 4. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

Unveiling the Potential of M1: A Technical Guide to the Mitochondrial Fusion Promoter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of Mitochondrial Fusion Promoter M1, a small molecule compound at the forefront of mitochondrial dynamics research. M1 has emerged as a critical tool for investigating the therapeutic potential of promoting mitochondrial fusion in a variety of cellular and disease models.

Core Chemical and Physical Properties

This compound is a cell-permeable hydrazone compound. Its key chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Formal Name | 2-(2,4,6-trichlorophenyl)hydrazone, 1-(5-chloro-2-hydroxyphenyl)-ethanone | [1] |

| Synonyms | M1, (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol | [1] |

| CAS Number | 219315-22-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][2][3] |

| Molecular Weight | 364.1 g/mol | [1][2][3] |

| Appearance | A solid, white to beige powder | [1] |

| Purity | ≥95% to >98% (HPLC) | [1][2] |

| Solubility | Soluble in DMSO, Methanol, and Ethanol | [1][2] |

| Storage | Store lyophilized at room temperature, desiccated. In solution, store at -20°C. | [2] |

Mechanism of Action: Restoring Mitochondrial Networks

M1 promotes the elongation of fragmented mitochondria by enhancing the mitochondrial fusion process.[1] Its mechanism is intrinsically linked to the core mitochondrial fusion machinery.

M1's pro-fusion activity is dependent on the presence of basal levels of the outer mitochondrial membrane proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2), as well as the inner mitochondrial membrane protein Optic Atrophy 1 (Opa1).[4][5] The compound is ineffective in cells lacking both Mfn1 and Mfn2, indicating that it augments the existing fusion machinery rather than bypassing it.[4] While the precise molecular interactions are still under investigation, evidence suggests that M1's effects may be mediated through the α and β subunits of ATP synthase.[4] Treatment with M1 has been shown to rescue the expression of ATP5A and ATP5B in Mfn1/2 knockout cells, and the effects of M1 can be counteracted by the ATPase inhibitor oligomycin.

In the context of cigarette smoke-induced airway inflammation, M1 has been shown to exert its protective effects by inhibiting the PI3K-AKT signaling pathway.[6]

Below is a diagram illustrating the proposed mechanism of action for M1.

Caption: Proposed mechanism of M1 in promoting mitochondrial fusion.

Quantitative Data Summary

The following tables summarize the effective concentrations and other quantitative metrics of M1 from various published studies.

Table 1: In Vitro Efficacy of M1

| Cell Type | Effect | Concentration | EC₅₀ | Reference(s) |

| Mfn1⁻/⁻ Mouse Embryonic Fibroblasts (MEFs) | Induces mitochondrial elongation | - | 5.3 µM | [1] |

| Mfn2⁻/⁻ Mouse Embryonic Fibroblasts (MEFs) | Induces mitochondrial elongation | - | 4.42 µM | [1] |

| SH-SY5Y cells | Protects against MPP⁺-induced mitochondrial fragmentation and cytotoxicity | 5 µM | - | [1] |

| TM3 Mouse Leydig cells | Reduces apoptosis and inhibits decreases in testosterone (B1683101) levels | 1 µM | - | [1] |

| Human iPSCs | Promotes mitochondrial fusion | 5-10 µM | - | [4] |

| Pancreatic β cells | Prevents cholesterol-mediated suppression of cellular respiration | 20 µM | - | [2][7] |

Table 2: In Vivo Efficacy of M1

| Animal Model | Condition | Dosage | Effect | Reference(s) |

| Rat | Doxorubicin-induced cognitive deficits | 2 mg/kg | Improves novel object recognition | [1] |

| Rat | Cardiac ischemia/reperfusion injury | 2 mg/kg | Protects against brain damage | [2][7] |

| Rat | Diabetic cardiomyopathy | 2 mg/kg/day | Attenuates oxidative stress and improves mitochondrial function | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols based on published literature.

Stock Solution Preparation

-

Reconstitution: M1 is typically supplied as a lyophilized powder.[2] To prepare a stock solution, reconstitute the powder in an appropriate solvent such as DMSO.[2]

-

Concentration: For a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[2] For other desired concentrations, adjust the volume of the solvent accordingly.

-

Storage: Store the stock solution at -20°C for up to 2 months to prevent loss of potency.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]

Cell Culture Treatment

The working concentration and treatment duration for M1 can vary depending on the cell type and the desired biological effect.[2]

-

General Application: For promoting mitochondrial fusion in cultured cells, a typical starting concentration is 5 µM.

-

Titration: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

Treatment Duration: Treatment times can range from a few hours to several days, depending on the endpoint being measured. For example, a 24-hour treatment is often sufficient to observe changes in mitochondrial morphology.

The workflow for a typical cell-based experiment is outlined below.

Caption: A generalized workflow for in vitro experiments using M1.

Conclusion

This compound is a valuable pharmacological tool for modulating mitochondrial dynamics. Its ability to promote mitochondrial fusion in a controlled manner offers a unique opportunity to explore the functional consequences of mitochondrial morphology in health and disease. This guide provides a foundational understanding of M1's chemical properties and biological activities to support its application in future research and drug development endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. bio-techne.com [bio-techne.com]

- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: M1 Macrophage Polarization as a Model for Studying Mitochondrial Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial diseases are a group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that lead to impaired oxidative phosphorylation (OXPHOS). This impairment results in cellular energy deficiency and an accumulation of reactive oxygen species (ROS), contributing to a wide range of clinical manifestations. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can polarize into different functional phenotypes in response to microenvironmental cues. The classically activated (M1) macrophage phenotype is characterized by a pro-inflammatory state and a distinct metabolic profile heavily reliant on glycolysis, with a disrupted tricarboxylic acid (TCA) cycle.[1] Interestingly, this metabolic reprogramming in M1 macrophages mirrors the bioenergetic defects observed in cells with mitochondrial dysfunction.[1] Emerging evidence suggests that mitochondrial dysfunction itself can act as a cell-intrinsic signal that primes macrophages toward a pro-inflammatory, M1-like state, even in the absence of classical polarizing stimuli.[2] This makes the M1 polarization model an invaluable tool for studying the pathogenesis of mitochondrial diseases, investigating the interplay between mitochondrial function and immune activation, and for screening potential therapeutic compounds.

This application note provides detailed protocols for inducing M1 polarization in both human THP-1 monocytes and primary mouse bone marrow-derived macrophages (BMDMs). It also includes comprehensive methods for assessing the key functional and metabolic consequences of this polarization, with a focus on mitochondrial health and function.

Key Signaling Pathways in M1 Macrophage Polarization

M1 macrophage polarization is initiated by stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). These signals activate a cascade of intracellular signaling pathways that converge on the activation of key transcription factors, including NF-κB and STAT1, which drive the expression of pro-inflammatory genes. Concurrently, a profound metabolic shift occurs, characterized by an upregulation of glycolysis and a disruption of the TCA cycle, leading to the accumulation of specific metabolites like succinate (B1194679) and itaconate that further reinforce the M1 phenotype. Mitochondrial dysfunction can feed into these pathways by increasing ROS production and altering the levels of key metabolites, thereby promoting a pro-inflammatory state.

References

- 1. Macrophage Polarization Mediated by Mitochondrial Dysfunction Induces Adipose Tissue Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Dysfunction Rewires Macrophage Metabolism, Driving Pro-inflammatory Priming and Immune System Remodeling | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

Application of M1 Architecture in Neurodegeneration Research: Notes and Protocols

The advent of Apple's M1 System on a Chip (SoC) architecture presents a paradigm shift for computational research, including the intensive data analysis required in the field of neurodegeneration. Its unified memory architecture, coupled with a powerful CPU, GPU, and a dedicated 16-core Neural Engine, offers significant performance and efficiency gains for tasks ranging from neuroimaging analysis to machine learning-driven biomarker discovery and computational drug design.[1][2][3] This document provides detailed application notes and protocols for leveraging the M1 chip in neurodegeneration research.

Application Area 1: Accelerated Neuroimaging Analysis

Application Note:

Neuroimaging techniques like MRI and fMRI are cornerstones of neurodegeneration research, but their data processing pipelines are computationally demanding. The M1 architecture offers several advantages in this domain. The unified memory allows the CPU and GPU to access the same data pool without the performance penalty of data transfer, which is a common bottleneck in traditional systems.[1] This is particularly beneficial for memory-intensive tasks in neuroimaging.[1] Furthermore, the M1's strong single-core CPU performance excels at many sequential tasks common in neuroimaging pipelines, while its multiple high-performance cores can be leveraged for parallelized operations.[1][4]

Software suites like AFNI (Analysis of Functional NeuroImages) can be compiled to run natively on Apple Silicon, demonstrating dramatic speed improvements.[1] While some packages may still require the Rosetta 2 translation layer, the performance gains are often substantial compared to previous-generation hardware.[1] However, researchers should be aware that certain tools, especially those reliant on NVIDIA's CUDA for GPU acceleration, will not be compatible.[4]

Quantitative Data: Performance Benchmarks

The following table summarizes publicly available performance data for neuroimaging and related scientific computing tasks on M1-based systems compared to other architectures.

| Benchmark Task | M1 Configuration | Comparison System | Performance Metric (Time) | Speed-up Factor | Source |

| AFNI 'Bigger Speed Test' | MacBook Air (M1, 2020) | PowerBook G4 (1.67 GHz, 2005) | 47 seconds | ~65x | [1] |

| Meta-analysis (Stata & Stan) | MacBook Air (M1, 2020, 16GB RAM) | MacBook Pro (Intel, 2017) | 517 seconds | ~1.9x | [5] |

| GZip Compression ('pigz') | Apple M1 | Intel i7-8700k | M1 is competitive, especially with hardware-accelerated libraries | - | [1] |

Experimental Protocol: Setting up a Neuroimaging Analysis Environment on an M1 Mac

This protocol outlines the general steps for establishing a functional environment for common neuroimaging analysis pipelines like fMRIprep on an M1 Mac.

-

Install Homebrew: Homebrew is an essential package manager for macOS. Open the Terminal and run:

-

Install Docker Desktop: Many neuroimaging tools are distributed as Docker containers for reproducibility. Download and install Docker Desktop for Apple Silicon from the official Docker website. Ensure it is configured to use a sufficient amount of memory and CPU cores in the "Resources" settings.

-

Install fMRIprep: Pull the latest fMRIprep Docker image.

-

Data Preparation: Organize your BIDS-compliant neuroimaging dataset on your local drive or an external SSD for fast access.

-

Execution: Run the fMRIprep container, mounting your data directories.

[1] Experimental Workflow: fMRI Preprocessing Pipeline

Application Area 2: Machine Learning for Diagnostics and Biomarker Discovery

Application Note:

Machine learning (ML) and deep learning (DL) are integral to modern neurodegeneration research, used for tasks like disease classification, patient subtyping, and predicting disease progression from multi-modal data (e.g., imaging, genetics, clinical records). [6][7][8]The M1 chip is exceptionally well-suited for these tasks. Apple has collaborated with the TensorFlow team to release a forked version, tensorflow_macos, which leverages the ML Compute framework to accelerate training on both the CPU and, crucially, the integrated GPU. [9][10] This allows researchers to train complex models, such as Convolutional Neural Networks (CNNs) for image analysis or Recurrent Neural Networks (RNNs) for sequential clinical data, directly on their local machines with significant speed-ups. [10][11][12]For inference and certain model types, the 16-core Neural Engine, capable of 11 trillion operations per second, can provide further acceleration, making the M1 a powerful tool for developing and deploying ML-driven diagnostic aids. [3] Quantitative Data: Machine Learning Performance Benchmarks

| Benchmark Task | M1 Configuration | Comparison System | Performance Metric | Speed-up Factor | Source |

| TensorFlow Model Training | 13” MacBook Pro (M1, 16GB RAM) | 13” MacBook Pro (1.7GHz Intel Core i7, 16GB RAM) | Seconds per batch (lower is better) | Up to 7x | [10] |

| CreateML Object Detection (5000 iterations) | 13” MacBook Pro (M1) | 13” MacBook Pro (Intel Core i5) | 149 minutes | ~3.6x | [13] |

| CreateML Object Detection (5000 iterations) | 13” MacBook Pro (M1) | 15” MacBook Pro (Intel Core i9, Radeon Pro 5500M) | 149 minutes vs 70 minutes | M1 is slower* | [13] |

*Note: The M1 GPU was underutilized (8-10%) in this early benchmark, suggesting that with software optimization, performance could significantly exceed the Intel/AMD system. [13] Experimental Protocol: TensorFlow Environment for MRI-based Disease Classification

This protocol details the setup for a high-performance TensorFlow environment on an M1 Mac to train a CNN for classifying neurodegenerative diseases from T1-weighted MRI scans.

-

Install Miniforge: To avoid dependency conflicts, use Miniforge, a conda distribution that supports Apple Silicon natively.

-

Create a Conda Environment: Create a dedicated Python environment.

-

Install Metal PluggableDevice: This enables TensorFlow to use the M1's GPU.

-

Install Supporting Libraries: Install other necessary libraries for data handling and analysis.

-

Verification: Launch a Python interpreter or Jupyter notebook and run the following to confirm the GPU is recognized by TensorFlow:

This should return a list containing a GPU device.

-

Model Development:

-

Load pre-processed 3D MRI data (e.g., using NiBabel).

-

Normalize and augment the image data.

-

Define a 3D CNN architecture suitable for volumetric data.

-

Compile the model with an appropriate optimizer and loss function.

-

Train the model, monitoring performance on a validation set. The tensorflow-metal plugin will automatically direct compatible computations to the M1 GPU.

-

Logical Diagram: ML-based Patient Subtyping

Application Area 3: Computational Drug Discovery & Molecular Dynamics

Application Note:

Computational methods are critical for modern drug discovery in neurodegeneration, encompassing virtual screening, molecular docking, and molecular dynamics (MD) simulations to study protein-ligand interactions. T[14][15][16][17]hese tasks are computationally intensive and can benefit from the M1's high-performance CPU cores. MD simulations, which model the movement of atoms and molecules, are particularly demanding.

[18][19][20]The M1's architecture, with its high memory bandwidth and powerful CPU, provides a capable platform for running these simulations. While many large-scale MD simulations are offloaded to dedicated HPC clusters, M1-powered machines serve as excellent platforms for setup, testing, and analysis of simulation trajectories. A key limitation for some scientific codes is the M1 GPU's current lack of support for double-precision floating-point arithmetic. H[2]owever, for single-precision calculations, which are common in many ML applications and some simulation types, the M1's performance is exceptionally strong, even outperforming data-center GPUs in certain benchmarks.

[2][21]Quantitative Data: General Scientific Computing Performance

Direct benchmarks for specific molecular dynamics packages on M1 are emerging. However, general-purpose scientific computing benchmarks demonstrate the potential of the architecture. The Scalable Heterogeneous Computing (SHOC) benchmark suite results are shown below.

| Benchmark (SHOC, Single Precision) | Apple M1 | Apple M1 Ultra | NVIDIA A100 (PCIe) | NVIDIA V100 (PCIe) | Source |

| Max FLOPs (GFLOPs) | 2.97 x 10⁸ | 6.56 x 10⁸ | 1.93 x 10⁴ | 1.40 x 10⁴ | |

| SPMV (Sparse Matrix-Vector Mult.) | Orders of magnitude faster | Orders of magnitude faster | Slower | Slower |

Conceptual Protocol: Virtual Screening for BACE1 Inhibitors

This protocol outlines the computational steps for a virtual screening campaign to identify potential inhibitors for the BACE1 enzyme, a key target in Alzheimer's disease research.

-

Target Preparation:

-

Download the crystal structure of BACE1 from the Protein Data Bank (PDB).

-

Use software like AutoDock Tools or Chimera to prepare the protein: remove water molecules, add hydrogen atoms, and define the binding pocket coordinates. This step is typically interactive and performs well on M1.

-

-

Ligand Library Preparation:

-

Obtain a library of small molecules in SDF or MOL2 format (e.g., from ZINC database).

-

Use a tool like Open Babel (installable via Homebrew) to convert ligands to the required PDBQT format and generate 3D coordinates. This is a parallelizable task that can leverage the M1's multiple CPU cores.

-

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock Vina) to screen the ligand library against the BACE1 binding site.

-

This is the most computationally intensive step. The docking process for each ligand is independent and can be run in parallel across all available CPU cores on the M1.

-

A script can be written to automate the process:

-

-

Post-Screening Analysis:

-

Rank the ligands based on their predicted binding affinity scores.

-

Visually inspect the top-scoring poses using a molecular visualizer to ensure sensible interactions with key residues in the binding site.

-

The results can inform which compounds to prioritize for experimental validation.

-

Workflow Diagram: Computational Drug Repurposing

References

- 1. GitHub - neurolabusc/AppleSiliconForNeuroimaging: Review the challenges and potential of ARM-based Apple Silicon macOS for brain imaging research [github.com]

- 2. arxiv.org [arxiv.org]

- 3. medium.com [medium.com]

- 4. Mac or Windows for fMRI - Neurostars [neurostars.org]

- 5. multinormal.medium.com [multinormal.medium.com]

- 6. Applied machine learning in Alzheimer's disease research: omics, imaging, and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Machine Learning Helps Define New Subtypes of Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 8. A review of machine learning and deep learning for Parkinson’s disease detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Leveraging ML Compute for Accelerated Training on Mac - Apple Machine Learning Research [machinelearning.apple.com]

- 11. seejph.com [seejph.com]

- 12. Explainable classification of Parkinson’s disease using deep learning trained on a large multi-center database of T1-weighted MRI datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apple's M1 is up to 3.6x as fast at training machine learning models [blog.roboflow.com]

- 14. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. Navigating the Frontiers of Machine Learning in Neurodegenerative Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.org.co [scielo.org.co]

- 19. Recent Advances in Molecular Dynamics Simulations of Tau Fibrils and Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insight Into Seeded Tau Fibril Growth From Molecular Dynamics Simulation of the Alzheimer’s Disease Protofibril Core - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [2211.00720] Apple Silicon Performance in Scientific Computing [arxiv.org]

Application Notes and Protocols for In Vivo Administration of Mitochondrial Fusion Promoter M1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has demonstrated significant therapeutic potential in a variety of preclinical in vivo models. By promoting mitochondrial fusion, M1 helps to counteract the mitochondrial fragmentation associated with cellular stress and disease, thereby restoring mitochondrial function, mitigating oxidative stress, reducing inflammation, and preventing apoptosis. These application notes provide a comprehensive overview of the in vivo use of M1, including detailed experimental protocols, quantitative data summaries, and insights into its mechanism of action.

Data Presentation

In Vivo Efficacy of this compound

| Animal Model | Species | M1 Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |

| Doxorubicin-induced Cognitive Deficits | Rat | 2 mg/kg | Not Specified | Improved novel object recognition deficits. | [1] |

| Cigarette Smoke-Induced Airway Inflammation | Mouse | Not Specified | Not Specified | Attenuated lung histologic damage and mucus hypersecretion; Reduced IL-6 and IL-8 release in bronchoalveolar lavage fluid. | [2] |

| Cardiac Ischemia/Reperfusion Injury | Rat | 2 mg/kg, i.v. | Single dose during ischemia or at reperfusion | Reduced brain mitochondrial dysfunction and apoptosis; Decreased expression of Alzheimer's disease-related proteins. | [3] |

| Diabetic Cardiomyopathy | Rat | 2 mg/kg/day, i.p. | 6 weeks | Attenuated oxidative stress and improved mitochondrial function. | [4] |

| Optic Nerve Injury | Not Specified | Not Specified | Not Specified | Enhanced axon regeneration. |

In Vitro Efficacy of this compound

| Cell Model | M1 Concentration | Treatment Duration | Key Quantitative Outcomes | Reference |

| Mfn1-/- or Mfn2-/- MEFs | EC50s = 5.3 and 4.42 µM | Not Specified | Induced mitochondrial elongation. | [1] |

| SH-SY5Y cells (MPP+-induced toxicity) | 5 µM | Not Specified | Protected against mitochondrial fragmentation and cytotoxicity. | [1] |

| TM3 mouse Leydig cells (Triphenyl phosphate-induced toxicity) | 1 µM | Not Specified | Reduced apoptosis and inhibited decreases in testosterone (B1683101) levels. | [1] |

| Pancreatic beta cells (Cholesterol-induced dysfunction) | 20 µM | 12 hours | Prevented impairment of oxygen consumption rate and restored Glucose Stimulated Insulin Secretion (GSIS). |

Signaling Pathways

The neuroprotective and anti-inflammatory effects of this compound are, in part, mediated through the modulation of key cellular signaling pathways. In models of cigarette smoke-induced airway inflammation, M1 has been shown to inhibit the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2][5] This pathway is a critical regulator of cell survival, proliferation, and inflammation. Furthermore, in the context of diabetic cardiomyopathy, the therapeutic effects of M1 are dependent on the mitochondrial fusion protein Optic Atrophy 1 (OPA1).[4]

Below are diagrams illustrating the proposed mechanism of action for M1.

Caption: Proposed mechanism of M1 action.

Caption: General experimental workflow for in vivo M1 studies.

Experimental Protocols

Preparation of M1 for In Vivo Administration

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a 20 mg/mL stock solution of M1 in DMSO. Dissolve the M1 powder in DMSO to achieve a final concentration of 20 mg/mL. Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for up to 2 months.[6]

-

Prepare the final working solution immediately before use. For a 1 mL working solution, perform the following steps in order: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 50 µL of the 20 mg/mL M1/DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear. d. Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL. Vortex one final time.

-

The final concentration of M1 in this formulation will be 1 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.

Note: It is crucial to add the components in the specified order and ensure the solution is clear after each addition to prevent precipitation of the compound. The working solution should be used immediately.[1]

In Vivo Administration in a Rat Model of Diabetic Cardiomyopathy

Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 65 mg/kg body weight. Diabetes is typically confirmed 3-7 days post-injection by measuring blood glucose levels (a level ≥ 15 mM is considered diabetic).[3][4]

Treatment Protocol:

-

Seven weeks after STZ injection, begin treatment with M1.

-

Administer M1 at a dose of 2 mg/kg/day via intraperitoneal (i.p.) injection.

-

The treatment duration is 6 weeks.

-

A control group of diabetic rats should receive vehicle injections following the same schedule.

-

At the end of the treatment period, animals can be euthanized for tissue collection and analysis (e.g., heart tissue for mitochondrial function assays, histology, and Western blotting for OPA1 expression).[4]

In Vivo Administration in a Rat Model of Cardiac Ischemia/Reperfusion (I/R) Injury

Animal Model:

-

Species: Male Wistar rats.

-

Surgical Procedure: a. Anesthetize the rats (e.g., with pentobarbital, 50 mg/kg, i.p.). b. Perform a left thoracotomy to expose the heart. c. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Ischemia is typically maintained for 30 minutes. d. After the ischemic period, release the ligature to allow for reperfusion.

Treatment Protocol:

-

M1 administration during ischemia: 15 minutes after the onset of LAD ligation, administer a single intravenous (i.v.) injection of M1 at a dose of 2 mg/kg.

-

M1 administration at reperfusion: At the beginning of the reperfusion period, administer a single intravenous (i.v.) injection of M1 at a dose of 2 mg/kg.

-

A control group of I/R rats should receive a vehicle injection.

-

Following the reperfusion period (e.g., 24 hours), animals can be euthanized, and brain and heart tissues can be collected for analysis of mitochondrial dynamics, apoptosis, and inflammation.[3]

Conclusion

This compound is a promising therapeutic agent with demonstrated efficacy in various in vivo models of disease. Its ability to promote mitochondrial fusion and modulate key signaling pathways like PI3K/AKT offers a novel approach to treating conditions associated with mitochondrial dysfunction. The protocols and data presented here provide a valuable resource for researchers investigating the in vivo applications of M1. As with any experimental compound, it is recommended that researchers perform pilot studies to determine the optimal dosage and administration regimen for their specific animal model and experimental conditions.

References

- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for M1 Treatment of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing a pro-inflammatory M1 phenotype in primary microglia and studying its effects on primary neurons in a co-culture system. The protocols outlined below are essential for researchers investigating neuroinflammatory processes, screening neuroprotective compounds, and developing novel therapeutics for neurodegenerative diseases.

Introduction

Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the central nervous system (CNS), plays a pivotal role in the pathogenesis of various neurological disorders. Microglia can adopt different activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. The M1 phenotype is characterized by the release of pro-inflammatory cytokines and reactive oxygen species, which can be detrimental to neuronal health and survival. Understanding the mechanisms of M1-mediated neurotoxicity is crucial for developing effective therapeutic strategies.

This document provides detailed protocols for establishing primary neuron-microglia co-cultures, inducing an M1 microglial phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), and assessing the subsequent effects on neuronal viability and microglial activation.

Data Presentation

Table 1: Reagent Concentrations for M1 Polarization of Microglia in Neuron Co-culture

| Reagent | Concentration Range | Typical Concentration | Source |

| Lipopolysaccharide (LPS) | 10 - 1000 ng/mL | 100 ng/mL | [1][2] |

| Interferon-gamma (IFN-γ) | 2.5 - 300 IU/mL or 20 - 100 ng/mL | 30 ng/mL or 300 IU/mL | [1][2] |

| Treatment Duration | 24 - 72 hours | 48 hours | [1][3] |

Table 2: Markers for Assessment of Microglial and Neuronal Status

| Cell Type | Assessment | Marker/Assay | Technique |

| Microglia (M1 Phenotype) | Activation | iNOS, TNF-α, IL-1β, IL-6, CD40, CD68, CD86 | ELISA, Western Blot, Immunocytochemistry, Flow Cytometry |

| Morphology | Ramified vs. Amoeboid | Microscopy | |

| Neurons | Viability | MAP2, NeuN, β-III Tubulin | Immunocytochemistry, Western Blot, ELISA |

| Apoptosis | Caspase-3/7 activity, TUNEL assay | Activity Assay, Staining | |

| Neurite Outgrowth | Measurement of neurite length | Microscopy, Image Analysis |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents (E16-18 mice or rats).

Materials:

-

Timed-pregnant rodent (mouse or rat)

-

Dissection medium (e.g., ice-cold HBSS)

-

Digestion solution (e.g., Papain or Trypsin)

-

Trypsin inhibitor (if using trypsin)

-

Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

-

Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

-

Carefully remove the meninges from the cortices.

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in the digestion solution at 37°C for 15-30 minutes.

-

If using trypsin, neutralize the enzyme with trypsin inhibitor.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in plating medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels.[4]

-

Incubate the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days. Cultures are typically ready for co-culture experiments after 4-7 days in vitro (DIV).[5]

Protocol 2: Isolation and Culture of Primary Microglia

This protocol describes the isolation of primary microglia from neonatal rodents (P0-P2).

Materials:

-

Neonatal rodent pups (P0-P2)

-

Dissection medium (e.g., ice-cold HBSS)

-

Digestion solution (e.g., Trypsin-EDTA)

-

Mixed glial culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

-

T75 flasks coated with Poly-L-lysine

-

Orbital shaker

Procedure:

-

Euthanize neonatal pups according to approved IACUC protocols.

-

Isolate the cerebral cortices in ice-cold dissection medium.

-

Mechanically dissociate the tissue to obtain a cell suspension.

-

Plate the mixed cell suspension into Poly-L-lysine coated T75 flasks in mixed glial culture medium.

-

Incubate the flasks at 37°C in a 5% CO2 incubator. An astrocyte monolayer will form.

-

After 9-14 days, microglia will be loosely attached on top of the astrocyte layer.

-

Isolate the microglia by shaking the flasks on an orbital shaker (e.g., 180-220 rpm) for 1-2 hours at 37°C.

-

Collect the supernatant containing the detached microglia.

-

Centrifuge the supernatant and resuspend the microglial pellet in the desired co-culture medium.

-

Determine cell viability and density.

Protocol 3: Neuron-Microglia Co-culture and M1 Treatment

This protocol details the establishment of a neuron-microglia co-culture and the subsequent induction of an M1 microglial phenotype.

Materials:

-

Established primary neuron cultures (from Protocol 1)

-

Isolated primary microglia (from Protocol 2)

-

Co-culture medium (e.g., Neurobasal medium with B27 supplement)

-

LPS (from E. coli 0111:B4)

-

Recombinant IFN-γ (species-specific)

Procedure:

-

After primary neurons have been in culture for 4-7 days, replace half of the culture medium with fresh co-culture medium.

-

Add the freshly isolated primary microglia to the neuron cultures. A typical neuron-to-microglia ratio ranges from 5:1 to 3:1.[6][7]

-

Allow the co-cultures to stabilize for 24-48 hours.

-

Prepare a stock solution of LPS and IFN-γ in sterile PBS or culture medium.

-

Treat the co-cultures with the desired final concentrations of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 30 ng/mL) for 24-48 hours.[1]

-

Include appropriate control groups: untreated co-cultures, neurons treated with LPS/IFN-γ alone, and microglia treated with LPS/IFN-γ alone.

Protocol 4: Assessment of Neuronal Viability and Microglial Activation

This protocol provides methods for evaluating the outcomes of the M1 treatment.

A. Immunocytochemistry for Neuronal Viability and Microglial Morphology:

-

Fix the co-cultures with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies against neuronal markers (e.g., MAP2, NeuN) and microglial markers (e.g., Iba1, CD68).

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify neuronal survival by counting MAP2 or NeuN-positive cells. Assess microglial morphology by observing the transition from a ramified to an amoeboid shape.[8]

B. ELISA for Pro-inflammatory Cytokines:

-

Collect the culture supernatant from the treated and control co-cultures.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform ELISAs for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

C. Western Blot for M1 Markers:

-

Lyse the co-cultures in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against M1 markers (e.g., iNOS, COX-2) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Caption: Experimental workflow for M1 treatment of primary neurons in a co-culture system.

Caption: M1 microglia activation signaling pathways leading to neuronal damage.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Role of IFN-γ and LPS on neuron/glial co-cultures infected by Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Culture of Cortical Neurons [bio-protocol.org]

- 5. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing M1 Macrophage Polarization in Cultured Cells

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the in vitro polarization of macrophages to the M1 phenotype. It is intended for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is M1 macrophage polarization?

A1: M1 macrophage polarization is the process where macrophages adopt a pro-inflammatory phenotype, often referred to as "classically activated."[1][2] This activation state is crucial for host defense against pathogens like bacteria and viruses.[1] M1 macrophages are characterized by the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, and they are potent effector cells in the immune response.[3][4]

Q2: What are the standard stimuli used to induce M1 polarization in vitro?

A2: The most common method for inducing M1 polarization is by treating cultured macrophages with a combination of Interferon-gamma (IFN-γ) and a Toll-like receptor (TLR) agonist, most frequently Lipopolysaccharide (LPS).[4][5][6] Other stimuli can include TNF-α or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[3][7]

Q3: How long should I treat my cells to induce M1 polarization?

A3: The optimal treatment duration is highly dependent on the specific M1 marker you are analyzing. There is no single time point that is optimal for all markers.[8][9] Expression of genes and proteins changes dynamically over time. For example, the mRNA for TNF, CXCL9, and CXCL10 can peak as early as 4 hours, while the expression of IDO1 mRNA may continue to increase for up to 48-72 hours.[8][9] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24, 48, 72 hours) to determine the peak expression for your specific markers of interest and experimental system.[8]